4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
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Overview
Description
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone is an organic compound with the molecular formula C₁₁H₁₆O. It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone involves the reaction of 2-methylcyclohexanone with methyl vinyl ketone in the presence of benzenesulfonic acid as a catalyst. The reaction is carried out in dichloromethane at low temperatures (-50 to -55°C) and then allowed to warm up to -20°C. After the reaction is complete, the product is purified through a series of extractions and distillations .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over temperature and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone: The parent compound.
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenol: A reduced form with an alcohol group.
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenic acid: An oxidized form with a carboxylic acid group.
Uniqueness
This compound is unique due to its bicyclic structure and the presence of a ketone functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
63975-59-7 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3 |
InChI Key |
OHERZLWVBJCXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=CC(=O)CC2 |
Origin of Product |
United States |
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